2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile
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Overview
Description
Scientific Research Applications
2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile typically involves the reaction of 3-chlorophenol with an appropriate amino compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Mechanism of Action
The mechanism of action of 2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile can be compared with other similar compounds, such as:
2-[1-Amino-2-(4-chlorophenoxy)ethylidene]-malononitrile: Similar structure but with a different position of the chlorine atom on the phenoxy ring.
2-[1-Amino-2-(3-bromophenoxy)ethylidene]-malononitrile: Similar structure but with a bromine atom instead of chlorine.
2-[1-Amino-2-(3-methylphenoxy)ethylidene]-malononitrile: Similar structure but with a methyl group instead of chlorine.
These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituents.
Properties
IUPAC Name |
2-[1-amino-2-(3-chlorophenoxy)ethylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-9-2-1-3-10(4-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWFFRVKUYJGAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=C(C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377362 |
Source
|
Record name | [1-Amino-2-(3-chlorophenoxy)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-39-3 |
Source
|
Record name | [1-Amino-2-(3-chlorophenoxy)ethylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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